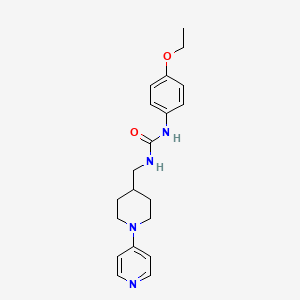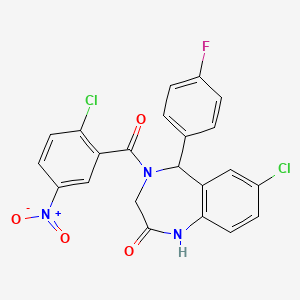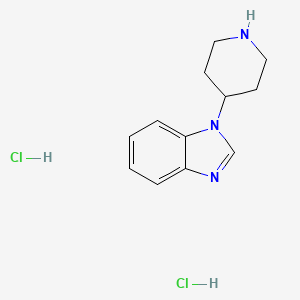![molecular formula C12H11N5O2 B2820764 3-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid CAS No. 1443279-27-3](/img/structure/B2820764.png)
3-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various areas of research, including cancer treatment, inflammation, and neurological disorders.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Regioselective Synthesis : A study discussed the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, including derivatives similar to the specified compound. The process involved multiple steps, including treatment with POCl3 and reactions with amines, benzyl alcohol, and phenylboronic acid. This research highlights the chemical flexibility and potential for regioselective synthesis of such compounds (Drev et al., 2014).
Library of Fused Pyridine-4-Carboxylic Acids : Another research generated a library of fused pyridine-4-carboxylic acids, including pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines. The study showcased the capability of these compounds to undergo standard combinatorial transformations, hinting at their versatility in chemical synthesis (Volochnyuk et al., 2010).
Biological and Medicinal Research
Cytotoxicity and Antitumor Activities : Some studies have explored the synthesis and biological activity of pyrazolo[1,5-a]pyrimidine derivatives. These compounds were evaluated for their cytotoxicity against Ehrlich Ascites Carcinoma cells, providing insights into their potential medicinal applications (Hassan, Hafez, & Osman, 2014).
Synthesis of Novel Compounds with Anticancer and Anti-5-Lipoxygenase Activities : Another study synthesized a novel series of pyrazolopyrimidines and evaluated them for cytotoxicity against tumor cells and 5-lipoxygenase inhibition, demonstrating the compound's potential as an anticancer and anti-inflammatory agent (Rahmouni et al., 2016).
Antimicrobial and Antioxidant Potentials : Research also extends to the synthesis and study of pyrazolo[1,5-a]pyrimidine derivatives for antimicrobial and antioxidant activities. These studies suggest the utility of such compounds in the development of new treatments for infections and oxidative stress-related conditions (Şener, Erişkin, Yavuz, & Şener, 2017).
Technological and Industrial Applications
Resourceful Synthesis Techniques : Some research focuses on resourceful synthesis methods, like ultrasonic sonochemical methods, for pyrazolo[1,5-a]pyrimidines. These techniques offer advantages like simplicity, mild conditions, and short reaction times, which are valuable in industrial and pharmaceutical contexts (Buriol et al., 2013).
Insecticidal and Antibacterial Potential : The compound's derivatives have been evaluated for their insecticidal and antibacterial potential, indicating their usefulness in agriculture and as antibacterial agents (Deohate & Palaspagar, 2020).
Eigenschaften
IUPAC Name |
3-methyl-5-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2/c1-7-4-14-17-10(12(18)19)3-9(15-11(7)17)8-5-13-16(2)6-8/h3-6H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTBLLXTFNXNLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2N=C(C=C(N2N=C1)C(=O)O)C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-dichloro-N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2820681.png)
![1,6-diphenylpyrazolo[3,4-d][1,3]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2820682.png)

![10-(4-Methyl-1,3-thiazol-2-yl)-9-oxo-7-sulfanyl-8-azaspiro[4.5]dec-6-ene-6-carbonitrile](/img/structure/B2820689.png)

![N-[2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2820691.png)


![N-(3-acetamidophenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2820694.png)
![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-methylbutan-1-one](/img/structure/B2820697.png)


![3-Aminobenzo[b]thiophene-2-carbonitrile](/img/structure/B2820702.png)
![(4-bromophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2820703.png)